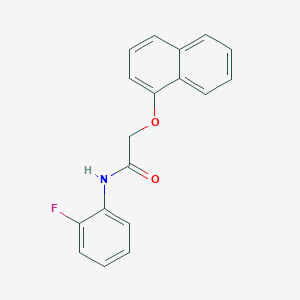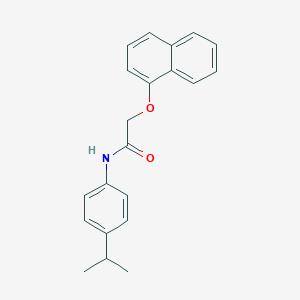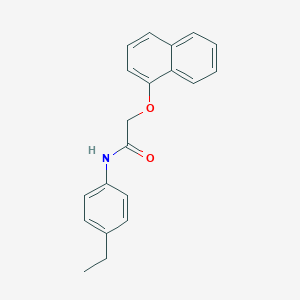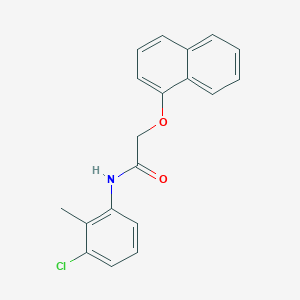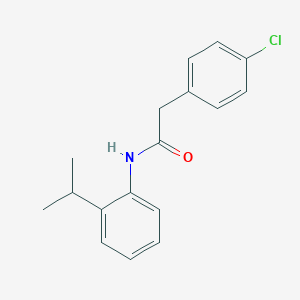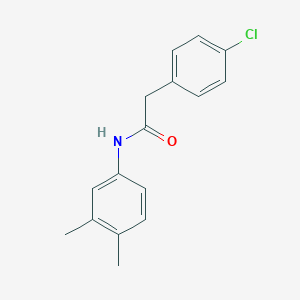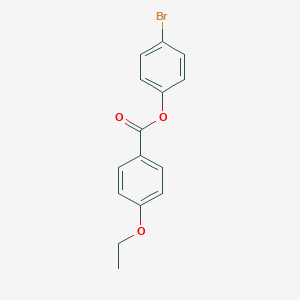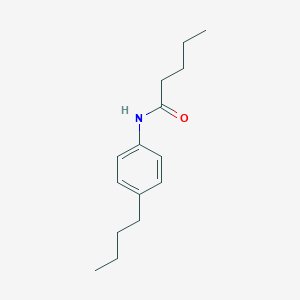
N-(4-butylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)pentanamide, also known as N-phenylpentylbutanamide or PB-22, is a synthetic cannabinoid that belongs to the family of designer drugs. It was first synthesized in 2012 and has gained popularity in the recreational drug market due to its psychoactive effects. However, its potential for scientific research has also been recognized, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)pentanamide involves its binding to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding activates a cascade of signaling pathways that ultimately lead to the modulation of various physiological processes. It has been found to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)pentanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation in animal models of arthritis, and modulate the release of neurotransmitters in the brain. It has also been shown to have analgesic (pain-relieving) effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)pentanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for the precise modulation of these receptors without affecting other signaling pathways. However, its use in lab experiments is limited by its potential for abuse and its lack of selectivity for other receptors. Additionally, its synthesis requires specialized equipment and expertise, which may limit its availability to researchers.
Zukünftige Richtungen
There are several potential future directions for the research on N-(4-butylphenyl)pentanamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Its ability to induce apoptosis in cancer cells and reduce inflammation in animal models suggests that it may have clinical applications in these areas. Additionally, further research is needed to investigate its potential for abuse and its long-term effects on the body.
Synthesemethoden
The synthesis of N-(4-butylphenyl)pentanamide is a multi-step process that involves the use of various reagents and solvents. The most common method involves the reaction of 4-butylbenzoyl chloride with 1-pentylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)pentanamide has been used in several scientific studies to investigate its pharmacological properties. It has been found to act as a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. Its binding affinity for these receptors is comparable to that of other commonly used cannabinoids such as THC and JWH-018.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-(4-butylphenyl)pentanamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-7-13-9-11-14(12-10-13)16-15(17)8-6-4-2/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GDFUGEUIPYLDLT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




